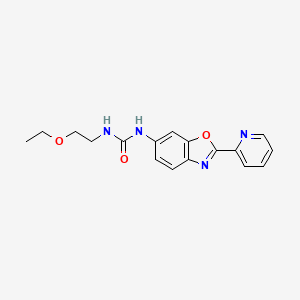
(3-chloro-4-methylquinolin-2-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-chloro-4-methylquinolin-2-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate, also known as CMQM, is a synthetic compound that has been widely used in scientific research. It is a heterocyclic compound that contains a quinoline ring and a phthalazine ring, both of which are important structural components in many biologically active molecules.
作用机制
The mechanism of action of (3-chloro-4-methylquinolin-2-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, as well as the activity of protein kinase C, a signaling molecule that regulates cell growth and differentiation. (3-chloro-4-methylquinolin-2-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate has also been shown to modulate the activity of G protein-coupled receptors, which are involved in a wide range of physiological processes.
Biochemical and Physiological Effects:
(3-chloro-4-methylquinolin-2-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate has been found to have a number of biochemical and physiological effects in various systems. It has been shown to induce apoptosis (programmed cell death) in cancer cells, to inhibit the production of reactive oxygen species (ROS) in neurons, and to modulate the release of neurotransmitters such as dopamine and glutamate. In addition, (3-chloro-4-methylquinolin-2-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate has been found to have anti-inflammatory effects in animal models of arthritis and colitis.
实验室实验的优点和局限性
One of the main advantages of using (3-chloro-4-methylquinolin-2-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate in lab experiments is its high potency and selectivity. It has been shown to have activity in the low micromolar range, which makes it a useful tool for studying biological processes. In addition, (3-chloro-4-methylquinolin-2-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate is relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, one limitation of using (3-chloro-4-methylquinolin-2-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate is its poor solubility in aqueous solutions, which can make it difficult to work with in some experimental systems.
未来方向
There are a number of future directions for research involving (3-chloro-4-methylquinolin-2-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate. One area of interest is the development of analogs with improved potency and selectivity. Another area of interest is the study of (3-chloro-4-methylquinolin-2-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate's effects on other signaling pathways and enzymes. Finally, (3-chloro-4-methylquinolin-2-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate's potential as a therapeutic agent for cancer and neurodegenerative diseases warrants further investigation.
合成方法
The synthesis of (3-chloro-4-methylquinolin-2-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate involves a multi-step process that starts with the reaction of 2-chloro-4-methylquinoline with sodium hydride to form the corresponding sodium salt. This intermediate is then reacted with 4-oxo-3H-phthalazine-1-carboxylic acid in the presence of triethylamine to yield (3-chloro-4-methylquinolin-2-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate. The overall yield of this synthesis method is around 50%, and the purity of the product can be improved by recrystallization.
科学研究应用
(3-chloro-4-methylquinolin-2-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate has been used in a variety of scientific research applications, including drug discovery, cancer research, and neuroscience. It has been shown to have potent anti-cancer activity in vitro and in vivo, and it has also been found to have neuroprotective effects in animal models of Parkinson's disease and traumatic brain injury. In addition, (3-chloro-4-methylquinolin-2-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate has been used as a fluorescent probe for imaging cellular structures and as a ligand for G protein-coupled receptors.
属性
IUPAC Name |
(3-chloro-4-methylquinolin-2-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3/c1-11-12-6-4-5-9-15(12)22-16(17(11)21)10-27-20(26)18-13-7-2-3-8-14(13)19(25)24-23-18/h2-9H,10H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMXCNLGQQYHBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)COC(=O)C3=NNC(=O)C4=CC=CC=C43)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-chloro-4-methylquinolin-2-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(3,4-dimethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636160.png)
![[2-(2-methoxycarbonylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636161.png)
![[2-(2-methoxyphenyl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636172.png)

![[2-(3,4-diethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636183.png)
![[2-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrrol-3-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636191.png)
![[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636192.png)
![[2-[(4-chlorophenyl)methyl-methylamino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636195.png)
![[2-oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636214.png)
![N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3H-benzimidazole-5-carboxamide](/img/structure/B7636228.png)
![N-[3-(dimethylamino)-2-methylphenyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B7636232.png)

![N-methyl-3-[[2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetyl]amino]benzamide](/img/structure/B7636245.png)
